Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate
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Overview
Description
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the use of various techniques and methods, including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Molecular Structure Analysis
The molecular structure of this compound is complex and includes several functional groups. The molecule contains a thiazole ring, a triazole ring, a methoxyphenyl group, and a piperidine ring .Scientific Research Applications
Synthesis and Biological Activity
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate is part of a broader class of compounds known for their synthetic versatility and biological activity. Research in this area has focused on the synthesis of novel derivatives and evaluating their biological activities, particularly antimicrobial properties.
One study detailed the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate. These compounds were assessed for their antimicrobial activities, with some demonstrating good or moderate activity against test microorganisms (Bektaş et al., 2007). Another research effort focused on synthesizing novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives. These compounds were characterized and exhibited significant antimicrobial activity against a range of bacteria and fungi (Suresh, Lavanya, & Rao, 2016).
Chemical Reactivity and Derivative Synthesis
Research into the chemical reactivity of compounds related to methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate has led to the synthesis of various derivatives. These studies aim to explore the structural modifications that impact biological activity and to develop new synthetic methodologies. For example, studies on the ring-opening reactions of related compounds under the influence of tertiary amines have provided insights into the synthesis of new derivatives with potential pharmacological activities (Jones & Phipps, 1976).
Mechanism of Action
The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
properties
IUPAC Name |
methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-26-14-5-3-12(4-6-14)15(16-17(24)23-19(28-16)20-11-21-23)22-9-7-13(8-10-22)18(25)27-2/h3-6,11,13,15,24H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCAIWQXSPGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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